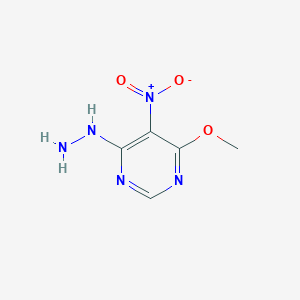
5-Nitro-4-methoxy-6-hydrazinopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-4-methoxy-6-hydrazinopyrimidine is a useful research compound. Its molecular formula is C5H7N5O3 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
5-Nitro-4-methoxy-6-hydrazinopyrimidine is a pyrimidine derivative characterized by the presence of a nitro group and a methoxy group at specific positions on the pyrimidine ring. The synthesis of this compound typically involves the reaction of appropriate hydrazines with pyrimidine derivatives, which can be achieved through various methods including multicomponent reactions and microwave-assisted synthesis.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The IC50 values for these cell lines are approximately 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. For instance, treatment with the compound reduced TNF-alpha levels from 1000 pg/mL to 300 pg/mL .
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains, showing efficacy comparable to standard antibiotics such as ciprofloxacin . This makes it a potential candidate for developing new antimicrobial agents.
Case Studies
Several studies have highlighted the potential applications of this compound:
Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound led to significant reductions in tumor size compared to control groups. These findings suggest its potential use in cancer therapy.
Safety and Toxicity Assessments
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models . This aspect is crucial for its consideration in clinical applications.
Propriétés
Formule moléculaire |
C5H7N5O3 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
(6-methoxy-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7N5O3/c1-13-5-3(10(11)12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9) |
Clé InChI |
GUGYFWSUFJHVLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















